

Metoxuron-monomethyl-d3 chemical structure and properties

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Compound of Interest

Compound Name: Metoxuron-monomethyl-d3

Cat. No.: B12405654

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An In-depth Technical Guide to Metoxuron-monomethyl-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and applications of **Metoxuron-monomethyl-d3**, a deuterated isotopologue of the phenylurea herbicide metabolite. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Structure and Properties

Metoxuron-monomethyl-d3 is the deuterium-labeled form of Metoxuron-monomethyl. The deuterium atoms are typically located on the N-methyl group, providing a distinct mass difference for mass spectrometry-based applications without significantly altering the chemical behavior of the molecule.

Table 1: Physicochemical Properties of **Metoxuron-monomethyl-d3**

Property	Value
Molecular Formula	C ₉ H ₈ D ₃ ClN ₂ O ₂
Molecular Weight	217.67 g/mol
Parent Compound (Metoxuron)	C ₁₀ H ₁₃ ClN ₂ O ₂
Parent Compound MW	228.68 g/mol
Appearance	Solid (neat)
Primary Application	Internal standard for quantitative analysis[1]

Core Applications in Analytical Chemistry

Metoxuron-monomethyl-d3 serves as an ideal internal standard for the quantification of metoxuron and related phenylurea herbicides in various matrices, such as environmental samples (water, soil) and biological tissues. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response[2][3].

Representative Experimental Protocol: Quantification of Metoxuron in Water Samples by LC-MS/MS

The following is a representative protocol for the analysis of the parent compound, metoxuron, in water samples using **Metoxuron-monomethyl-d3** as an internal standard. This protocol is based on general procedures for pesticide analysis[3][4].

1. Objective: To quantify the concentration of metoxuron in a water sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Metoxuron-monomethyl-d3** as an internal standard.
2. Materials and Reagents:
 - Metoxuron analytical standard

- **Metoxuron-monomethyl-d3** internal standard solution (e.g., 1 µg/mL in methanol)
- LC-MS grade methanol, acetonitrile, and water
- Formic acid
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Water sample

3. Sample Preparation (Solid Phase Extraction):

- Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
- Take a 100 mL aliquot of the water sample and spike it with a known concentration of **Metoxuron-monomethyl-d3** internal standard (e.g., to a final concentration of 10 ng/L).
- Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analyte and internal standard with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient to separate metoxuron from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM).
 - Metoxuron: Monitor a specific precursor-product ion transition (e.g., m/z 229 \rightarrow 183).
 - **Metoxuron-monomethyl-d3**: Monitor the corresponding transition (e.g., m/z 218 \rightarrow 175).

5. Quantification:

- Prepare a calibration curve using standards of metoxuron at various concentrations, with each standard containing the same concentration of the **Metoxuron-monomethyl-d3** internal standard.
- Calculate the ratio of the peak area of metoxuron to the peak area of **Metoxuron-monomethyl-d3** for each standard and the unknown samples.
- Plot the peak area ratio against the concentration of the metoxuron standards to generate a calibration curve.
- Determine the concentration of metoxuron in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative analytical method.

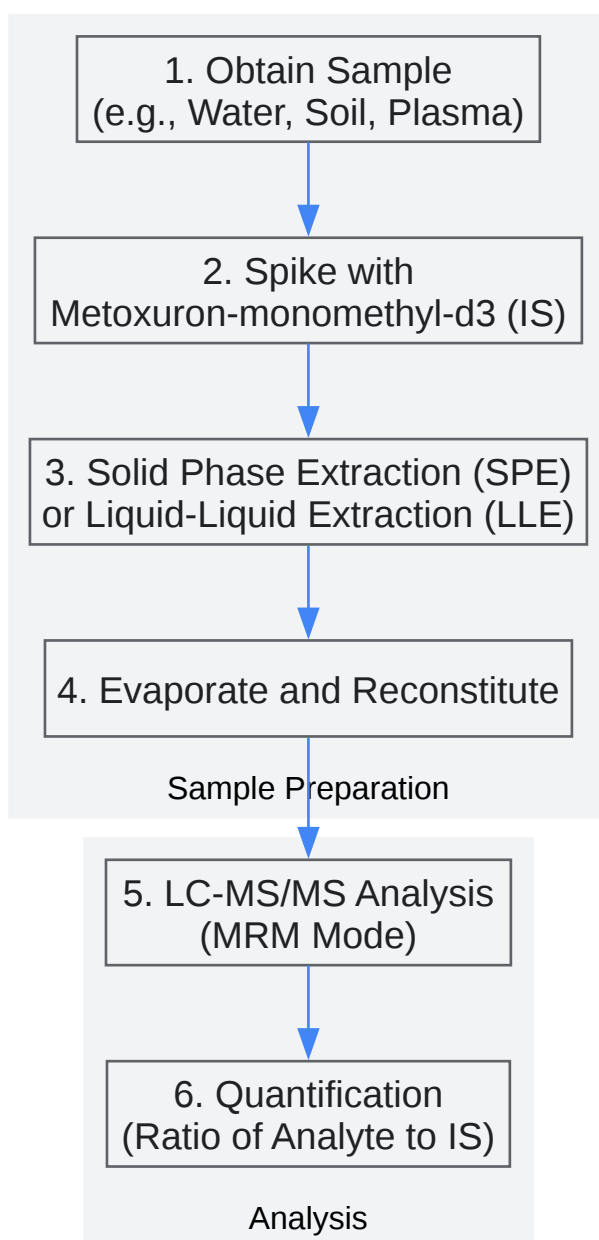


Figure 1: Analytical Workflow Using a Deuterated Internal Standard

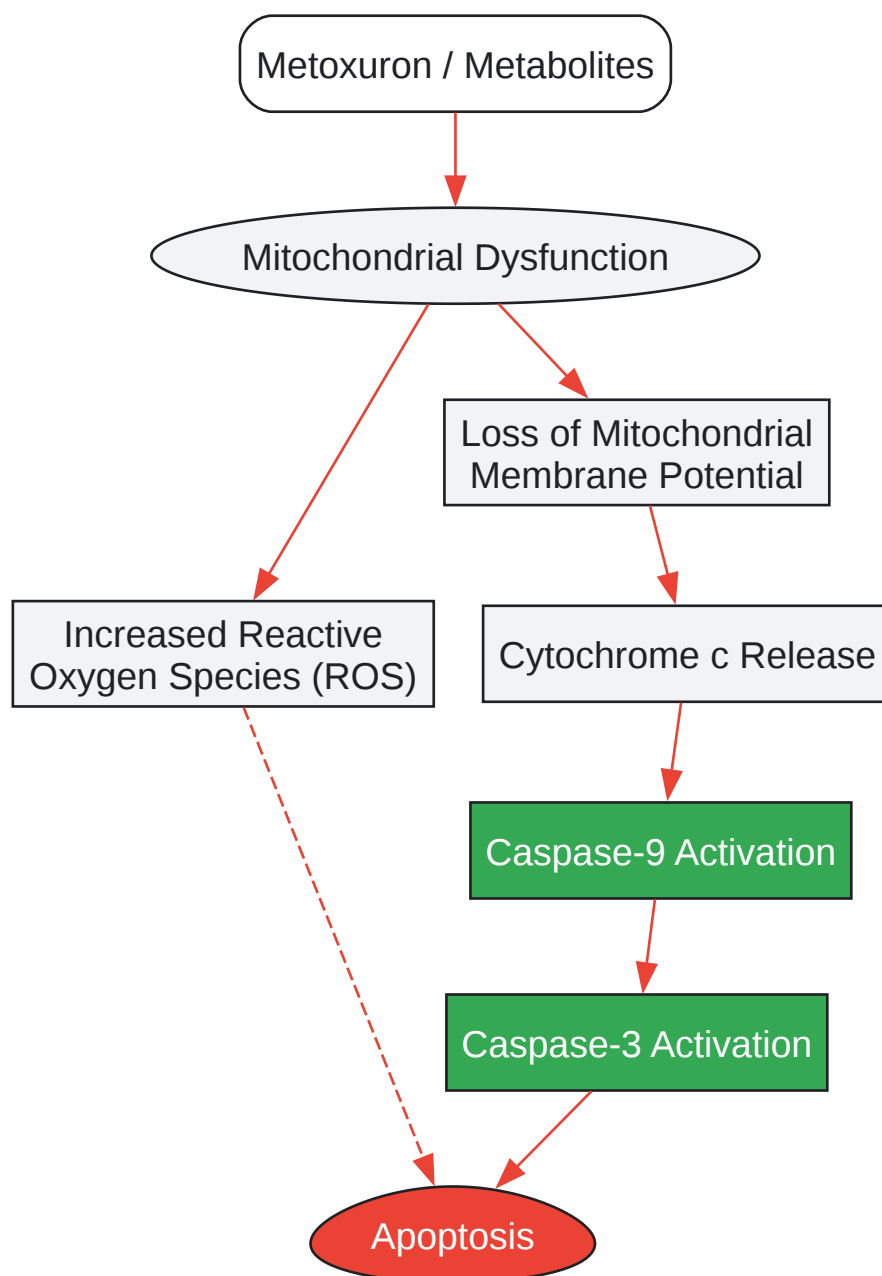


Figure 2: Hypothesized Cytotoxicity Pathway for Phenylurea Herbicides

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